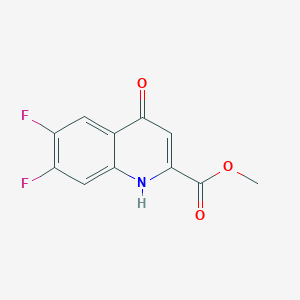

Methyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6,7-difluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-17-11(16)9-4-10(15)5-2-6(12)7(13)3-8(5)14-9/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOJNGHTHOBUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=CC(=C(C=C2N1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-difluoroaniline with ethyl acetoacetate under acidic conditions to form the quinoline core. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been studied for its potential as an antibacterial and antifungal agent. Its structural similarities to other known quinolone antibiotics suggest that it may exhibit similar mechanisms of action.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds show significant activity against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound exhibits promising antibacterial properties, potentially inhibiting bacterial DNA gyrase, a common target for antibiotic action .

Biochemical Research

This compound is also utilized in proteomics and biochemical assays. Its ability to interact with various biological molecules makes it a valuable tool for studying protein functions and interactions.

Applications in Proteomics

- Inhibitor Studies : this compound has been used as an inhibitor in enzyme assays to investigate the role of specific enzymes in metabolic pathways .

Material Science

The unique properties of this compound also lend it potential applications in material science. Its molecular structure allows for the development of new materials with enhanced properties.

Potential Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. This application is particularly relevant in the development of high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of methyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to other fluoroquinolones, which are known for their high antibacterial activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on substituent patterns, core modifications, and functional groups:

Ethyl Esters with Methoxy/Methyl Substituents

- Example: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate Substituents: Methoxy groups at positions 6 and 7, ethyl ester at position 2. Impact: Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may enhance π-π stacking interactions in biological systems.

Thiazeto-Quinoline Hybrids

- Example: Ethyl 6,7-difluoro-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-α]quinoline-3-carboxylate Core Modification: Incorporation of a thiazeto ring fused to the quinoline core. Impact: The thiazeto ring introduces conformational rigidity and alters electronic properties. This modification may affect binding to biological targets, such as DNA gyrase in bacteria, compared to the unmodified dihydroquinoline core .

Phenyl and Sulfonyl Derivatives

- Examples: 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone Impact: Sulfonyl and phenyl groups increase steric bulk and may enhance interactions with hydrophobic binding pockets. However, these groups can reduce solubility in aqueous environments compared to ester functionalities .

Comparative Data Table

Research Findings and Trends

Fluorine vs. Methoxy Groups :

- Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane penetration compared to methoxy groups. This makes fluorinated analogs more suitable for targeting intracellular pathogens .

Ethyl esters, however, may offer prolonged plasma stability .

Core Modifications :

- Thiazeto-ring incorporation (e.g., compound) introduces steric constraints that could either enhance or disrupt target binding, depending on the biological system .

Biological Activity

Methyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been recognized for their diverse pharmacological properties including antibacterial, antiviral, and anticancer activities.

- Molecular Formula : C10H8F2N2O3

- Molecular Weight : 239.18 g/mol

- CAS Number : 1282252-23-6

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antibacterial and antiviral properties. The following sections summarize key findings from recent research.

Antibacterial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. For example:

- Minimum Inhibitory Concentration (MIC) Studies :

- Mechanism of Action :

Antiviral Activity

In addition to antibacterial effects, some studies have indicated potential antiviral properties:

- HIV Inhibition :

Study 1: Synthesis and Evaluation

A recent research article focused on the synthesis and biological evaluation of various quinoline derivatives including Methyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives. The study reported:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 20 | E. coli |

| Compound B | 15 | S. aureus |

| Methyl 6,7-difluoro | 30 | Klebsiella pneumoniae |

The results indicated that modifications to the quinoline scaffold significantly influenced antibacterial potency .

Study 2: Docking Studies

Docking studies conducted to predict interactions between Methyl 6,7-difluoro derivatives and bacterial enzymes revealed strong binding affinities, suggesting potential as lead compounds for further development .

Q & A

Q. What are the standard synthetic routes for Methyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate?

The compound is typically synthesized via cyclization reactions using substituted aniline precursors. For example, a modified Conrad-Limpach approach involves reacting fluorinated benzoylacrylates with methylamine derivatives under basic conditions (e.g., NaH in DMF). Key steps include ring closure at elevated temperatures (80–110°C) and purification via crystallization or column chromatography . Yields vary (30–92%) depending on substituent positions and reaction optimization .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR (in DMSO-d) confirm regiochemistry and fluorine substitution patterns, with characteristic shifts for the quinoline C=O (δ ~176–177 ppm) and ester groups (δ ~54 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural validation, resolving bond angles and dihedral angles in the quinoline core .

- HPLC-MS : Ensures purity (>98%) and detects trace byproducts from incomplete fluorination or ester hydrolysis .

Q. What are common derivatives of this compound in medicinal chemistry?

Derivatives often involve substitutions at the 3-carboxylate or 1-cyclopropyl positions. Examples include:

- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate : Used as a precursor for antibiotics like Ivacaftor .

- Methyl 3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate : Explored for anti-tuberculosis activity via Mannich reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : 1,4-dioxane or DMF enhances solubility of intermediates and reduces side reactions .

- Temperature Control : Reflux conditions (110°C) accelerate cyclization but require careful monitoring to avoid ester decomposition .

- Catalysts : NaH or KCO improves base-mediated deprotonation, critical for fluorinated intermediates .

- Purification : Gradient elution (CHCl/MeOH) separates regioisomers, while crystallization minimizes losses .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility)?

Discrepancies often arise from polymorphic forms or impurities. Mitigation strategies include:

- Standardized Crystallization : Use single-solvent systems (e.g., DCM) to isolate pure polymorphs .

- Thermogravimetric Analysis (TGA) : Differentiates between solvated and anhydrous forms affecting melting points .

- Solubility Studies : DMSO-d is preferred for NMR due to poor solubility in non-polar solvents, as noted in structural reports .

Q. What structure-activity relationships (SAR) guide biological evaluation of this compound?

- Fluorine Substitution : 6,7-Difluoro groups enhance lipophilicity and membrane permeability, critical for antimicrobial activity .

- Ester vs. Carboxylic Acid : Methyl esters improve bioavailability but require hydrolysis in vivo for activity .

- Quinoline Core Modifications : 4-oxo-1,4-dihydroquinoline derivatives show higher DNA gyrase inhibition compared to saturated analogs .

Methodological Tables

Q. Table 1. Comparative Yields of Fluorinated Quinoline Derivatives

| Substituents | Synthetic Route | Yield (%) | Reference |

|---|---|---|---|

| 6,7-Difluoro, 8-methoxy | NaH/DMF, cyclization | 78 | |

| 5,7-Dichloro | Conrad-Limpach synthesis | 92 | |

| 3-Morpholinomethyl | Mannich reaction | 83 |

Q. Table 2. Key NMR Shifts for Structural Confirmation

| Proton/Group | δ (ppm) in DMSO-d | Assignment |

|---|---|---|

| Quinoline C=O | 176–177 | C4=O |

| Methyl ester (COOCH) | 3.95–3.97 | OCH |

| Aromatic H (C6/C7) | 7.37–7.99 | Fluorine coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.